![molecular formula C7H12O3 B14336426 Acetic acid, [(3-methyl-3-butenyl)oxy]- CAS No. 95123-48-1](/img/structure/B14336426.png)
Acetic acid, [(3-methyl-3-butenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(3-methyl-3-butenyl)oxy]-, also known as 3-Methyl-3-butenyl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and 3-methyl-3-buten-1-ol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3-methyl-3-butenyl)oxy]- typically involves the esterification reaction between acetic acid and 3-methyl-3-buten-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+CH2=C(CH3)CH2CH2OH→CH3COOCH2C(CH3)=CH2+H2O
Industrial Production Methods
Industrial production of acetic acid, [(3-methyl-3-butenyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and controlled temperature conditions are crucial for the industrial synthesis of this ester .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(3-methyl-3-butenyl)oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 3-methyl-3-buten-1-ol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and 3-methyl-3-buten-1-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(3-methyl-3-butenyl)oxy]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor
Wirkmechanismus
The mechanism of action of acetic acid, [(3-methyl-3-butenyl)oxy]- involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release acetic acid and 3-methyl-3-buten-1-ol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that catalyze these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: An ester with a similar structure and odor profile.
Propyl acetate: Used in the flavor and fragrance industry, similar to acetic acid, [(3-methyl-3-butenyl)oxy]-.
Uniqueness
Acetic acid, [(3-methyl-3-butenyl)oxy]- is unique due to its specific structure, which imparts a distinct fruity odor. Its synthesis from 3-methyl-3-buten-1-ol also differentiates it from other esters, providing unique properties and applications in various industries .
Eigenschaften
CAS-Nummer |
95123-48-1 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-(3-methylbut-3-enoxy)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9) |
InChI-Schlüssel |
SKNNRFLWLBLWOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


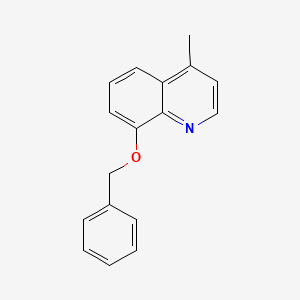
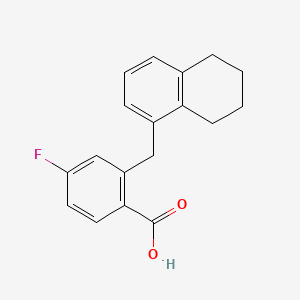
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

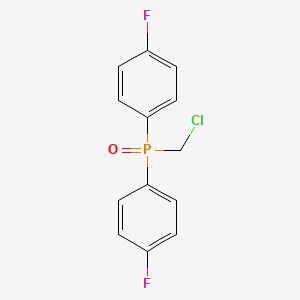


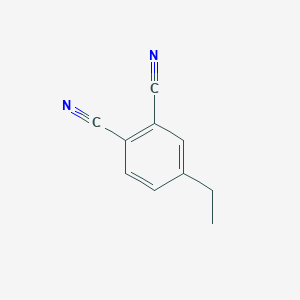
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
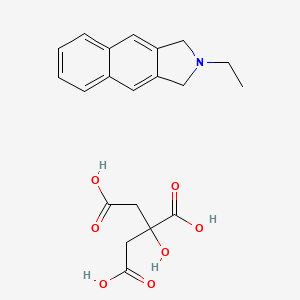
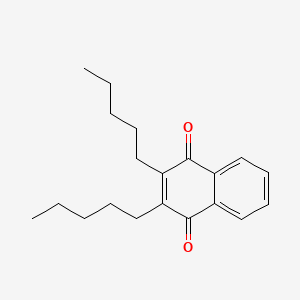

![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
